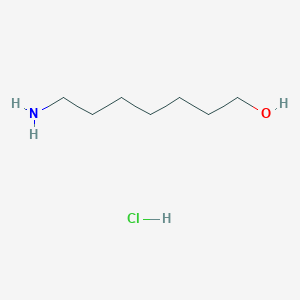

7-Aminoheptan-1-ol hydrochloride

Description

Fundamental Chemical Properties of ω-Aminoalkanols in Academic Contexts

ω-Aminoalkanols are a class of organic compounds characterized by a linear alkane backbone with an amino group (-NH₂) at one terminus and a hydroxyl group (-OH) at the other. wikipedia.org This bifunctional nature imparts a unique combination of chemical properties, making them versatile building blocks in chemical synthesis. wikipedia.org The presence of both a basic amino group and a nucleophilic and slightly acidic hydroxyl group allows for a wide range of chemical transformations.

These compounds generally exhibit high solubility in water and other polar solvents due to the hydrogen bonding capabilities of both the amine and alcohol functionalities. wikipedia.org The reactivity of ω-aminoalkanols is dictated by these two functional groups. The amino group can act as a base or a nucleophile, participating in reactions such as salt formation, acylation, and alkylation. The hydroxyl group can undergo oxidation, esterification, and etherification. organic-chemistry.org The separation of the two functional groups by a flexible alkyl chain of varying length allows for the synthesis of a diverse array of macrocycles and polymers.

Below is a data table summarizing key physicochemical properties of 7-Aminoheptan-1-ol, the parent compound of the hydrochloride salt.

| Property | Value |

| IUPAC Name | 7-aminoheptan-1-ol |

| Molecular Formula | C₇H₁₇NO |

| Molecular Weight | 131.22 g/mol nih.govalfa-chemistry.com |

| Topological Polar Surface Area | 46.2 Ų alfa-chemistry.com |

| Hydrogen Bond Donor Count | 2 alfa-chemistry.com |

| Rotatable Bond Count | 6 alfa-chemistry.com |

This data is for the free base, 7-Aminoheptan-1-ol.

The hydrochloride salt, 7-Aminoheptan-1-ol hydrochloride, is formed by the reaction of the basic amino group with hydrochloric acid. This conversion to a salt significantly increases the compound's melting point and water solubility compared to the free base, while rendering the amino group non-nucleophilic until it is deprotonated.

The Distinctive Role of 7-Aminoheptan-1-ol Hydrochloride in Contemporary Organic Synthesis Research

While extensive literature on the specific synthetic applications of 7-Aminoheptan-1-ol hydrochloride is not abundant, its role can be inferred from the reactivity of its functional groups and by analogy to similar bifunctional molecules like 7-Chloroheptan-1-ol. innospk.com As a bifunctional linear building block, its primary utility lies in the synthesis of more complex molecules, particularly long-chain compounds and heterocyclic structures.

The key feature of 7-Aminoheptan-1-ol hydrochloride is the presence of two distinct functional groups at the termini of a seven-carbon chain. After neutralization of the hydrochloride to liberate the free amine, the molecule can undergo selective reactions at either the amino or the hydroxyl group. This differential reactivity is crucial for its use as a synthon. For instance, one functional group can be protected while the other is reacted, followed by deprotection and subsequent reaction at the first site.

Potential applications in organic synthesis include:

Synthesis of Heterocycles: The molecule is an ideal precursor for the synthesis of medium to large-sized nitrogen- and oxygen-containing heterocycles, such as azepanes and oxazepanes, through intramolecular cyclization reactions. researchgate.net

Precursor for Polymers: The bifunctionality allows it to act as a monomer in polymerization reactions, leading to the formation of polyamides, polyesters, and polyurethanes with specific properties imparted by the long alkyl chain.

Pharmaceutical and Agrochemical Intermediates: Linear bifunctional molecules are valuable in medicinal chemistry for constructing linker units in drug conjugates or for synthesizing molecules with specific spatial arrangements of functional groups required for biological activity. innospk.cominnospk.com For example, related aminoheptanoic acid is a key intermediate in the synthesis of the antidepressant Tianeptine. google.com

The seven-carbon (heptamethylene) chain provides a desirable degree of flexibility and lipophilicity, which can be advantageous in modifying the pharmacokinetic properties of drug candidates. innospk.com

Historical Context and Evolution of Research on Linear Amino Alcohols

The study of amino alcohols is deeply rooted in the chemistry of natural products, with many biologically active compounds, including some amino acids like serine and hydroxyproline, belonging to this class. wikipedia.orgnih.gov Historically, synthetic routes to enantiopure amino alcohols often relied on the "chiral pool," utilizing naturally occurring amino acids as starting materials. diva-portal.org This involved the chemical reduction of the carboxylic acid or ester functionality of the amino acid. researchgate.net

The mid-to-late 20th century saw significant advancements in synthetic methodology, moving beyond the limitations of the chiral pool. A major breakthrough was the development of methods for the stereoselective synthesis of amino alcohols from non-chiral precursors. diva-portal.org One of the most influential of these is the Sharpless asymmetric aminohydroxylation, which allows for the direct conversion of alkenes into vicinal amino alcohols with high enantioselectivity. diva-portal.org

Further evolution in the field has been driven by the development of new catalytic systems. nih.gov Modern approaches include:

Catalytic Asymmetric Reductive Amination: The reduction of α-hydroxy ketones in the presence of an amine source.

Ring-Opening of Epoxides: The nucleophilic attack of an amine on an epoxide, a classic and reliable method. researchgate.net

Aldol (B89426) Reactions: The catalytic, asymmetric aldol reaction of glycine (B1666218) Schiff bases has emerged as a powerful tool for creating β-hydroxy α-amino acids. acs.org

Photoredox and Electrocatalysis: More recently, novel methods using photoredox and electrocatalytic strategies have been developed to synthesize amino alcohols through radical cross-couplings, offering new retrosynthetic disconnections. nih.govacs.orgorganic-chemistry.org

This continuous development of synthetic methods has expanded the accessibility and diversity of linear and other amino alcohols, solidifying their role as indispensable building blocks in modern organic chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-aminoheptan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c8-6-4-2-1-3-5-7-9;/h9H,1-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGLPLPJQJVZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 7 Aminoheptan 1 Ol Hydrochloride

Direct Synthesis of 7-Aminoheptan-1-ol Hydrochloride from Precursors

The most straightforward approach to obtaining 7-aminoheptan-1-ol hydrochloride is through the direct treatment of the corresponding free base, 7-aminoheptan-1-ol, with a source of hydrogen chloride.

Conversion of 7-Aminoheptan-1-ol Free Base to Hydrochloride Salt

The conversion of 7-aminoheptan-1-ol to its hydrochloride salt is a standard acid-base reaction. This process involves the protonation of the primary amino group by hydrochloric acid. The reaction is typically carried out by dissolving the free base in a suitable organic solvent, such as diethyl ether or methanol (B129727), and then adding a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt, being less soluble in many organic solvents than the free base, will often precipitate out of the solution and can be collected by filtration.

Table 1: Reagents for Hydrochloride Salt Formation

| Reagent | Role | Solvent |

| 7-Aminoheptan-1-ol | Free Base | Diethyl ether, Methanol |

| Hydrogen Chloride (HCl) | Acid | Diethyl ether, Methanol |

Indirect Synthetic Approaches via Functional Group Interconversions

Indirect methods for the synthesis of 7-aminoheptan-1-ol typically involve the introduction of the amino group onto a C7 carbon chain that already contains a hydroxyl group. These multi-step sequences often utilize common and reliable organic reactions.

One prominent indirect route begins with a halogenated alcohol, such as 7-bromoheptan-1-ol. In the first step, the bromine atom is displaced by an azide nucleophile, typically sodium azide, to form 7-azidoheptan-1-ol. This nucleophilic substitution reaction is often carried out in a polar aprotic solvent. The subsequent step involves the reduction of the azido group to a primary amine. A common method for this transformation is catalytic hydrogenation, where the azido compound is treated with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium black, in a solvent like methanol or ethanol. This two-step process provides the desired 7-aminoheptan-1-ol. figshare.com

Another well-established method for the synthesis of primary amines that can be applied to the preparation of 7-aminoheptan-1-ol is the Gabriel synthesis. This method utilizes potassium phthalimide as an ammonia (B1221849) surrogate to avoid the common issue of over-alkylation. The synthesis would commence with the N-alkylation of potassium phthalimide with a suitable 7-haloheptan-1-ol, for instance, 7-bromoheptan-1-ol. The resulting N-(7-hydroxyheptyl)phthalimide intermediate can then be deprotected to release the primary amine. A standard method for this deprotection is treatment with hydrazine (the Ing-Manske procedure) in a solvent like ethanol, which cleaves the phthalimide group to yield 7-aminoheptan-1-ol and a phthalhydrazide byproduct. wikipedia.org

Table 2: Key Intermediates in Indirect Syntheses

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product (Free Base) |

| 7-Bromoheptan-1-ol | 7-Azidoheptan-1-ol | - | 7-Aminoheptan-1-ol |

| 7-Bromoheptan-1-ol | 7-(1,3-Dioxoisoindolin-2-yl)heptan-1-ol | - | 7-Aminoheptan-1-ol |

Optimized Reaction Conditions and Yield Enhancements in 7-Aminoheptan-1-ol Hydrochloride Synthesis

Role of Bases and Solvents in Reaction Efficiency (e.g., K₂CO₃ in dry CH₃CN)

In many nucleophilic substitution reactions aimed at forming the carbon-nitrogen bond, such as the N-alkylation step in the Gabriel synthesis, the choice of base and solvent is critical. A combination of a moderately weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as dry acetonitrile (B52724) (CH₃CN) is often employed.

Chemical Reactivity and Advanced Derivatization Strategies Utilizing 7 Aminoheptan 1 Ol Hydrochloride

Nucleophilic Reactivity of the Amino Group in Derivatization

The primary amino group of 7-aminoheptan-1-ol is a potent nucleophile once liberated from its hydrochloride salt. This nucleophilicity is central to a variety of derivatization reactions, primarily involving the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation Reactions: The free amine readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form amides. This is one of the most fundamental transformations for this functional group.

Alkylation Reactions: The amino group can also undergo nucleophilic substitution with alkyl halides to form secondary or tertiary amines. While direct alkylation can sometimes lead to over-alkylation, reductive amination provides a more controlled method for synthesizing secondary amine derivatives. Reports exist for the chemoselective N-alkylation of amino alcohols using alcohols as the alkylating agents under mild conditions, a strategy that would be applicable here. rsc.org

| Reaction Type | Reagent Class | Product Class | Notes |

| Acylation | Acyl Halides, Anhydrides | Amides | A fundamental and high-yielding reaction. |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Risk of polyalkylation exists. |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amines | Offers high control and selectivity. |

This table represents the expected reactivity based on the functional groups present. Specific research examples for 7-Aminoheptan-1-ol hydrochloride are not widely published.

Electrophilic Transformations at the Hydroxyl Group

The primary hydroxyl group in 7-Aminoheptan-1-ol is also a key site for derivatization, acting as a nucleophile in the presence of various electrophiles. For these reactions to proceed selectively at the hydroxyl group, the more nucleophilic amino group must typically be protected first (e.g., as a Boc-carbamate or an amide).

Esterification: The hydroxyl group can be converted into an ester through reaction with acyl chlorides or carboxylic anhydrides. Fischer esterification with a carboxylic acid under acidic catalysis is also a viable, though potentially less efficient, method.

Etherification: Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be used to form ethers.

| Reaction Type | Reagent Class | Product Class | Notes |

| Esterification | Acyl Halides, Anhydrides | Esters | Requires protection of the amine for selectivity. |

| Etherification | Alkyl Halides (with base) | Ethers | Requires amine protection and strong base. |

| Silylation | Silyl Halides (e.g., TBDMSCl) | Silyl Ethers | Commonly used as a protecting group strategy. |

This table represents the expected reactivity based on the functional groups present. Specific research examples for 7-Aminoheptan-1-ol hydrochloride are not widely published.

Bifunctional Reactivity in Cascade and Multicomponent Reactions

The dual functionality of 7-Aminoheptan-1-ol makes it a potential candidate for reactions where both the amino and hydroxyl groups participate, such as in the synthesis of macrocycles or in multicomponent reactions (MCRs). nih.gov

In the context of MCRs, 7-Aminoheptan-1-ol could theoretically serve as the amine component in reactions like the Ugi or Passerini reactions. For instance, in an Ugi four-component reaction, it could react with an aldehyde, an isocyanide, and a carboxylic acid to rapidly generate complex, peptide-like structures. However, specific examples of 7-Aminoheptan-1-ol being used in this capacity are not found in a review of the current literature.

Its structure is well-suited for the synthesis of macrocycles. For example, intramolecular cyclization could be achieved by first functionalizing the amino and hydroxyl termini with reactive partners that can then be joined. A common strategy involves forming an amide bond at one end and an ester or ether at the other, followed by a ring-closing reaction.

Stereoselective Derivatization and Chiral Auxiliary Applications in 7-Aminoheptan-1-ol Hydrochloride Chemistry

7-Aminoheptan-1-ol is an achiral molecule as it does not possess any stereocenters. alfa-chemistry.com Therefore, discussions of stereoselective derivatization must involve reactions that introduce chirality into the molecule or its derivatives.

Introduction of Chirality: A chiral center could be introduced, for example, by reacting a protected derivative of 7-aminoheptan-1-ol with a chiral reagent. However, no studies detailing such a stereoselective synthesis were identified.

Chiral Auxiliary Applications: A chiral auxiliary is a chiral compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. nih.gov Since 7-Aminoheptan-1-ol is not chiral, it cannot function as a chiral auxiliary itself. While it could be resolved into enantiomers if a chiral center were introduced, there is no evidence in the literature of its derivatives being employed for this purpose. The development of chiral auxiliaries often relies on more rigid cyclic structures, such as those derived from amino acids or terpenes, which provide a more defined steric environment to control asymmetric induction.

7 Aminoheptan 1 Ol Hydrochloride As a Key Intermediate in the Synthesis of Complex Organic Molecules for Research

Application in the Construction of N,N-Bis(alkanol)amine Aryl Diester Derivatives

A significant application of 7-aminoheptan-1-ol is in the synthesis of N,N-bis(alkanol)amine aryl diester derivatives. These complex structures are of considerable interest in drug discovery. The synthesis involves reacting 7-aminoheptan-1-ol with appropriate bromoesters to form (hydroxyalkyl)aminoesters. nih.govacs.org These intermediates are then further modified to yield the final diester compounds. nih.govacs.org

Synthesis of Coumarin-Containing Hybrid Structures

Researchers have successfully incorporated 7-aminoheptan-1-ol into coumarin-containing hybrid molecules. nih.gov Coumarins are a class of compounds known for a wide range of biological activities. gavinpublishers.comnih.gov In a specific synthetic pathway, (hydroxyalkyl)aminoesters derived from 7-aminoheptan-1-ol are alkylated using a coumarin (B35378) derivative, such as 7-(3-bromopropoxy)-2H-chromen-2-one. nih.govacs.org The resulting ((hydroxyalkyl)alkylcoumarin)aminoesters are then esterified with various aromatic carboxylic acids to produce the final hybrid structures. nih.govacs.org This modular synthesis allows for the creation of a library of diverse compounds where the coumarin moiety, the amino alcohol linker, and the aromatic ester groups can be systematically varied. nih.govacs.org

Development of Compounds for Multidrug Resistance (MDR) Reversal Research

A primary motivation for synthesizing these coumarin-containing N,N-bis(alkanol)amine aryl diester derivatives is to combat multidrug resistance (MDR) in cancer. nih.gov MDR is a major obstacle in chemotherapy where cancer cells develop resistance to a broad range of anticancer drugs. africaresearchconnects.com One key mechanism behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cell. oaepublish.comgriffith.edu.au

Recent studies have revealed that another protein, human carbonic anhydrase XII (hCA XII), is often co-expressed with P-gp in resistant cancer cells and modulates its activity. acs.orgoaepublish.com Therefore, developing dual inhibitors that target both P-gp and hCA XII is a promising strategy to reverse MDR. acs.orgnih.gov The hybrid molecules synthesized using 7-aminoheptan-1-ol are designed to contain pharmacophores that bind to both P-gp and hCA XII, aiming to synergistically overcome resistance. nih.gov

Derivatives synthesized from 7-aminoheptan-1-ol have been subjected to rigorous biological evaluation to assess their inhibitory activity against P-gp and various human carbonic anhydrase (hCA) isoforms. nih.govacs.org The pharmacological inhibition of hCA XII leads to a decrease in intracellular pH, which in turn reduces the ATPase activity of P-gp and its ability to pump drugs out of the cell. nih.govacs.org

Studies have shown that these compounds can be potent and selective inhibitors of hCA XII. nih.gov Furthermore, their ability to inhibit P-gp is often evaluated through assays like the rhodamine-123 (Rhd-123) uptake test in cancer cells that overexpress P-gp. nih.gov The research identified several derivatives that displayed a multitarget activity, effectively inhibiting both hCA XII and P-gp. nih.govnih.gov

| Compound | Target Protein | Activity/Assay | Key Finding |

|---|---|---|---|

| Coumarin-Diester Hybrids | hCA XII | Enzymatic Inhibition Assay | Potent and selective inhibition of hCA XII isoform. nih.govnih.gov |

| Coumarin-Diester Hybrids | P-glycoprotein (P-gp) | Rhodamine-123 Uptake | Exhibited inhibitory effects on P-gp in K562/DOX cells. nih.gov |

| Compounds 5 and 14* | P-gp and hCA XII | Dual Inhibition Study | Identified as promising dual inhibitors for reversing MDR. nih.govacs.org |

*As designated in the cited research. nih.govacs.org

The true potential of these dual inhibitors is revealed in cell-based assays using doxorubicin-resistant (DOX) cancer cell lines that overexpress both P-gp and hCA XII, such as human colon adenocarcinoma cells (HT29/DOX) and non-small cell lung cancer cells (A549/DOX). nih.govacs.org In these specific cellular environments, many of the synthesized compounds demonstrated a potent synergistic effect. nih.gov They were significantly more effective at reversing doxorubicin (B1662922) resistance in cells expressing both target proteins compared to cells that only overexpress P-gp. nih.govacs.org

This synergistic action confirms the validity of the dual-inhibition strategy. By simultaneously targeting hCA XII and P-gp, these compounds can restore the efficacy of conventional chemotherapeutics like doxorubicin in resistant tumors. nih.govoaepublish.com Studies have explored the synergistic growth inhibition effects in cell lines such as HT-29 and A549, providing a basis for evaluating these novel compounds. nih.govmdpi.comresearchgate.net

| Cell Line | Proteins Overexpressed | Observation | Significance |

|---|---|---|---|

| HT29/DOX (Colon Cancer) | P-gp and hCA XII | Compounds showed a strong synergistic effect with doxorubicin. nih.gov | Validates the dual-target approach in a relevant cancer model. acs.org |

| A549/DOX (Lung Cancer) | P-gp and hCA XII | Enhanced chemosensitization to doxorubicin was observed. nih.gov | Suggests broad applicability in different types of MDR cancers. acs.org |

| K562/DOX (Leukemia) | P-gp only | Compounds were less potent compared to dual-expressing cell lines. nih.govacs.org | Highlights the importance of the hCA XII inhibition for the synergistic effect. nih.gov |

Utilization in the Synthesis of Surfactant Analogs for Research Purposes

The distinct hydrophilic ends of 7-aminoheptan-1-ol (the amino and hydroxyl groups) and its lipophilic hydrocarbon chain make it a suitable precursor for the synthesis of surfactant analogs. cymitquimica.com Surfactants are amphiphilic molecules that are widely used in various chemical and industrial processes. By chemically modifying the amino and/or hydroxyl groups, researchers can create novel surfactant molecules with tailored properties for specific research applications, such as in the formation of micelles or for use in specialized emulsion systems. cymitquimica.com

Precursor in the Formation of Advanced Organic Scaffolds

Beyond the specific applications mentioned, 7-aminoheptan-1-ol is a valuable precursor for creating a variety of advanced organic scaffolds. cymitquimica.com Its two reactive functional groups allow it to be incorporated into larger, more complex structures through reactions like amidation, esterification, and alkylation. This versatility enables its use in the synthesis of polymers, macrocycles, and other intricate molecular frameworks that are foundational to further discoveries in materials science and medicinal chemistry. cymitquimica.comnih.gov

Advanced Spectroscopic and Analytical Characterization of 7 Aminoheptan 1 Ol Hydrochloride and Its Synthesized Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 7-Aminoheptan-1-ol hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of 7-Aminoheptan-1-ol hydrochloride.

The ¹H NMR spectrum of 7-Aminoheptan-1-ol hydrochloride is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) and the amino group (-CH₂NH₃⁺) are expected to show characteristic downfield shifts due to the deshielding effects of the electronegative oxygen and nitrogen atoms. The protons of the methylene (B1212753) groups in the alkyl chain will appear as a series of multiplets in the upfield region of the spectrum. The presence of the hydrochloride salt would cause the protons of the amino group to be exchangeable, potentially broadening their signal.

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For 7-Aminoheptan-1-ol, the spectrum shows distinct peaks for each of the seven carbon atoms, confirming the heptyl chain structure. nih.gov The carbon attached to the hydroxyl group (C1) and the carbon bonded to the amino group (C7) are the most deshielded, appearing at the lowest field. In the hydrochloride salt, the chemical shifts of the carbons near the protonated amino group would be further influenced.

Table 1: Predicted ¹H NMR Spectral Data for 7-Aminoheptan-1-ol Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | H-1 (-CH₂OH) |

| ~3.0 | Triplet | 2H | H-7 (-CH₂NH₃⁺) |

| ~1.3-1.7 | Multiplet | 10H | H-2, H-3, H-4, H-5, H-6 |

| Variable | Broad Singlet | 3H | -NH₃⁺ |

| Variable | Singlet | 1H | -OH |

Note: Predicted data is based on the general chemical shift ranges for similar functional groups.

Table 2: ¹³C NMR Spectral Data for 7-Aminoheptan-1-ol nih.gov

| Chemical Shift (ppm) | Assignment |

| 62.9 | C-1 |

| 42.6 | C-7 |

| 33.1 | C-2 |

| 33.0 | C-6 |

| 29.5 | C-4 |

| 27.0 | C-5 |

| 26.1 | C-3 |

Note: Data corresponds to the free base, 7-Aminoheptan-1-ol. The chemical shifts for the hydrochloride salt may vary slightly due to the protonation of the amino group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 7-Aminoheptan-1-ol hydrochloride is expected to display characteristic absorption bands that confirm the presence of the hydroxyl (-OH) and primary ammonium (B1175870) (-NH₃⁺) groups, as well as the alkyl C-H bonds.

The spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The N-H stretching vibrations of the primary ammonium salt are also expected to appear in this region, typically as a broad band with multiple shoulders. The C-H stretching vibrations of the heptyl chain will be observed as sharp peaks in the 2850-3000 cm⁻¹ range. Furthermore, bending vibrations for the N-H bonds of the ammonium group are anticipated around 1500-1600 cm⁻¹, and the C-O stretching vibration should be visible in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation.

For 7-Aminoheptan-1-ol hydrochloride, the mass spectrum would be expected to show a molecular ion peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₇H₁₇NO), which has a molecular weight of 131.22 g/mol . guidechem.comalfa-chemistry.comcymitquimica.com Therefore, a prominent peak at m/z 132 would be anticipated. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol group and ammonia (B1221849) (NH₃) from the amino group. Cleavage of the carbon-carbon bonds in the heptyl chain would also lead to a series of fragment ions that are characteristic of the molecule's structure.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of 7-Aminoheptan-1-ol hydrochloride and for determining the enantiomeric excess of its chiral analogs. High-Performance Liquid Chromatography (HPLC) is a particularly versatile method for these purposes.

Enantioselective Liquid Chromatography Coupled with Diode Array Detection (LC-DAD)

For synthesized analogs of 7-Aminoheptan-1-ol that are chiral, determining the enantiomeric excess is crucial. Enantioselective liquid chromatography is the method of choice for separating enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

A common approach involves the use of polysaccharide-based or macrocyclic glycopeptide-based CSPs. sigmaaldrich.comsigmaaldrich.com The separation can often be performed on the underivatized amino alcohol. The mobile phase composition, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is optimized to achieve baseline separation of the enantiomers. A diode array detector (DAD) can be used for detection, which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. For amino alcohols, derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral column is also a viable strategy. utwente.nl

Computational Chemistry and Theoretical Modeling of 7 Aminoheptan 1 Ol Hydrochloride and Its Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery and design for understanding how a ligand, such as a derivative of 7-aminoheptan-1-ol, might interact with a biological target, typically a protein or enzyme.

The process involves predicting the binding mode and affinity of a ligand within the active site of a target protein. The scoring functions used in docking algorithms estimate the binding energy, with lower scores generally indicating a more favorable interaction.

For instance, in a study on new 7-aminocephalosporinic acid derivatives, which share the feature of an amino group, molecular docking was employed to investigate their potential as inhibitors for β-lactamase enzymes. researchgate.net The study evaluated the docking scores of various derivatives against both TEM-1 and IMP-1 β-lactamases. researchgate.net The interactions of the compounds with key amino acid residues within the active site of the enzymes were analyzed to understand the structural basis of their inhibitory potential. researchgate.net This type of analysis would be crucial for designing derivatives of 7-aminoheptan-1-ol that could target specific biological molecules. The interactions are typically visualized in 2D and 3D to identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-target complex. researchgate.net

A hypothetical docking study of a 7-aminoheptan-1-ol derivative could reveal its binding affinity and the specific amino acids it interacts with in a target's active site. This information is critical for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective molecules.

Table 1: Illustrative Docking Scores of Standard Inhibitors against β-Lactamases

| Inhibitor | Target Enzyme | Docking Score (kcal/mol) |

|---|---|---|

| Clavulanic acid | TEM-1 (1PZO) | -5.8 |

| Clavulanic acid | IMP-1 (2DOO) | -5.8 |

| Sulbactam | TEM-1 (1PZO) | -4.9 |

| Sulbactam | IMP-1 (2DOO) | -5.9 |

| Avibactam | TEM-1 (1PZO) | -6.1 |

| Avibactam | IMP-1 (2DOO) | -6.3 |

This table is based on findings from a study on 7-aminocephalosporinic acid derivatives and is for illustrative purposes. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can provide valuable insights into the reactivity, stability, and spectroscopic properties of 7-aminoheptan-1-ol hydrochloride.

Key parameters obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the band gap, is an indicator of the molecule's chemical reactivity and kinetic stability. amazonaws.com A smaller band gap suggests that the molecule is more reactive.

Other computed properties that help in understanding the molecule's behavior include the molecular weight, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.govalfa-chemistry.com These properties are crucial for predicting a molecule's solubility, permeability, and potential for intermolecular interactions.

Table 2: Computed Properties of 7-Aminoheptan-1-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H17NO | nih.govalfa-chemistry.com |

| Molecular Weight | 131.22 g/mol | nih.govalfa-chemistry.com |

| Topological Polar Surface Area | 46.2 Ų | alfa-chemistry.comguidechem.com |

| Hydrogen Bond Donor Count | 2 | alfa-chemistry.comguidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Rotatable Bond Count | 6 | alfa-chemistry.comguidechem.com |

| XLogP3-AA | 0.6 | nih.govguidechem.com |

Data sourced from PubChem and other chemical databases. nih.govalfa-chemistry.comguidechem.com

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. 7-aminoheptan-1-ol is a flexible molecule with multiple rotatable bonds, meaning it can adopt a wide range of conformations. alfa-chemistry.comguidechem.com Conformational analysis aims to identify the stable, low-energy conformations of a molecule.

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. researchgate.netnih.gov An MD simulation of 7-aminoheptan-1-ol hydrochloride in an aqueous environment would provide a detailed picture of its conformational dynamics and its interactions with water molecules. researchgate.netrsc.org

These simulations can reveal the preferred conformations of the molecule in solution and the timescale of transitions between different conformational states. researchgate.net By analyzing the simulation trajectories, researchers can calculate various properties, such as the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure compactness, and the solvent-accessible surface area (SASA) to understand its exposure to the solvent. nih.gov Such insights are vital for understanding how the molecule might be recognized by a biological target.

Predictive Modeling of Reaction Pathways and Mechanistic Insights

Computational chemistry can be employed to model chemical reactions, providing insights into reaction mechanisms and predicting the feasibility and outcomes of synthetic pathways. For a compound like 7-aminoheptan-1-ol hydrochloride, theoretical modeling could be used to investigate its synthesis or potential degradation pathways.

By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates. These models can help in optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and purity of the desired product.

For example, predictive modeling could be used to explore different synthetic routes to 7-aminoheptan-1-ol and its derivatives, identifying the most energetically favorable pathways. This can save significant time and resources in the laboratory by focusing experimental efforts on the most promising reactions.

Comparative Analysis and Structure Reactivity Relationships Within the ω Aminoalkanol Class

Influence of Alkyl Chain Length on Reactivity and Synthetic Outcomes

The length of the hydrocarbon backbone in ω-aminoalkanols plays a pivotal role in determining their physical properties and, consequently, their reactivity and utility in synthesis. The alkyl chain influences factors such as solubility, melting and boiling points, and the intramolecular interactions between the terminal functional groups.

Longer alkyl chains generally lead to increased van der Waals forces, resulting in higher melting and boiling points. This trend is also associated with decreased solubility in polar solvents and increased solubility in nonpolar organic solvents. In the context of ionic liquids derived from these compounds, an increase in alkyl chain length has been shown to lower self-diffusion coefficients. nih.gov Furthermore, longer chains can promote the formation of organized nanostructures, such as polar and non-polar domains, in certain derivatives. nih.govmdpi.com

The reactivity of the amino and hydroxyl groups can also be modulated by the chain length. A longer, more flexible chain might facilitate intramolecular cyclization reactions, though the probability of such reactions also depends on the stability of the resulting ring structure. For instance, 6-aminohexan-1-ol can be cyclized to form hexahydro-1H-azepine. chemicalbook.com The synthetic outcomes are therefore a direct consequence of these structure-dependent properties. A study on poly(ether ether ketone) (PEEK) substrates found that the bactericidal properties of materials quaternized with bromoalkanes were influenced by the alkyl chain length, with an eight-carbon chain showing significantly different effects compared to C4, C12, and C16 chains. researchgate.net

Interactive Table 1: Physical Properties of Select ω-Aminoalkanols

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 6-Aminohexan-1-ol | C6H15NO | 117.19 | 4048-33-3 |

| 7-Aminoheptan-1-ol | C7H17NO | 131.22 | 19243-04-0 |

| 9-Aminononan-1-ol | C9H21NO | 159.27 | 50550-61-3 |

Note: Data sourced from PubChem and other chemical suppliers. nih.govnih.gov Molecular weights are approximate.

Positional Isomerism Effects (e.g., comparison with 6-aminohexan-1-ol, 9-aminononan-1-ol)

The differing chain lengths affect the spatial relationship between the two functional groups. This can influence their pKa values, although this effect tends to diminish as the chain length increases beyond a few carbons. More importantly, the chain length is a critical factor in reactions where both functional groups participate, such as in the formation of macrocycles or polymers. For example, the synthesis of poly(ester amides) with desirable film- and fiber-forming properties can be achieved using 6-aminohexan-1-ol and glutaric acid. chemicalbook.com The properties of the resulting polymer would likely differ if 7-aminoheptan-1-ol or 9-aminononan-1-ol were used, owing to the change in the repeating unit length.

In self-assembly and surface modification applications, the alkyl chain length is a key determinant of the resulting structure's properties. Studies on organo-montmorillonites have shown that surfactants with longer alkyl chains can lead to larger basal spacing in the modified clay. researchgate.net This principle suggests that when used in similar applications, 9-aminononan-1-ol would create a different structural arrangement compared to 6-aminohexan-1-ol or 7-aminoheptan-1-ol.

Comparative Studies on Derivative Biological Activity (excluding specific clinical outcomes)

The ω-aminoalkanol scaffold is a common motif in a variety of biologically active molecules. researchgate.net Derivatives of these compounds are explored for a range of potential applications, and the length of the alkyl chain is a crucial parameter in structure-activity relationship (SAR) studies.

Future Research Directions and Emerging Applications of 7 Aminoheptan 1 Ol Hydrochloride in Chemical Science

Development of Novel Catalytic Systems Incorporating Aminoalcohol Moieties

The presence of both an amino and a hydroxyl group allows 7-Aminoheptan-1-ol hydrochloride to function as a versatile ligand in catalysis. Amino alcohols are well-established as effective ligands in a variety of metal-catalyzed reactions, and 7-Aminoheptan-1-ol hydrochloride is a promising candidate for the development of new catalytic systems.

The amino and hydroxyl moieties can coordinate to a metal center, forming a stable chelate ring that can influence the steric and electronic environment of the metal, thereby directing the stereochemical outcome of a reaction. This is particularly valuable in asymmetric catalysis, where the synthesis of a single enantiomer of a chiral molecule is desired. Chiral ligands derived from amino alcohols have been successfully employed in reactions such as the asymmetric transfer hydrogenation of ketones and imines. For instance, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been used in metal catalysts for the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. mdpi.com While 7-Aminoheptan-1-ol is not inherently chiral, it can serve as a scaffold for the synthesis of chiral ligands through modification of the amino or hydroxyl group.

Furthermore, the long heptyl chain of 7-Aminoheptan-1-ol can be exploited to create catalysts with specific solubility properties, allowing for their use in biphasic catalysis or for immobilization on solid supports. The development of catalysts based on manganese-N-heterocyclic carbene (NHC) complexes for the activation of short-chain alcohols highlights the potential for using amino alcohol-derived ligands in a variety of transformations, including the coupling of a wide range of alcohols with various amino compounds. acs.org

| Catalytic Application | Potential Role of 7-Aminoheptan-1-ol Hydrochloride | Key Features |

| Asymmetric Catalysis | Precursor to chiral ligands | Bifunctional nature allows for the introduction of chirality. |

| Supported Catalysis | Anchor for immobilizing metal complexes | Long alkyl chain facilitates attachment to solid supports. |

| Biphasic Catalysis | Ligand for catalysts with tailored solubility | Heptyl chain influences solubility in organic or aqueous phases. |

| Gold Catalysis | Ligand for oxidation reactions | Amino group can influence the activity and selectivity of gold catalysts in alcohol oxidation. researchgate.netmdpi.com |

Integration into Supramolecular Architectures and Nanomaterial Synthesis

The self-assembly of molecules into well-defined supramolecular structures is a powerful tool for the creation of functional materials. The amphiphilic character of 7-Aminoheptan-1-ol, with its hydrophilic amino and hydroxyl head groups and a hydrophobic heptyl tail, makes it an excellent candidate for the construction of such architectures.

Derivatives of 7-Aminoheptan-1-ol can be designed to self-assemble in solution to form micelles, vesicles, or other ordered structures. These assemblies can encapsulate guest molecules, acting as nanoreactors or drug delivery vehicles. The self-assembly of aromatic amino acid enantiomers into highly rigid supramolecular materials demonstrates the potential for creating functional biomaterials from simple building blocks. nih.gov By analogy, appropriately functionalized 7-Aminoheptan-1-ol derivatives could form novel hydrogels or organogels with applications in tissue engineering and controlled release. The co-assembly of amino acids with metal ions to form supramolecular hydrogels further expands the possibilities for creating advanced materials. mdpi.combeilstein-journals.org

In the realm of nanomaterials, the amino and hydroxyl groups of 7-Aminoheptan-1-ol can act as effective capping agents to control the growth and stabilize nanoparticles during their synthesis. nih.gov Amino acids have been successfully used as both reducing and capping agents in the synthesis of gold nanoparticles. nih.gov The long alkyl chain of 7-Aminoheptan-1-ol can provide a robust steric barrier, preventing aggregation and enhancing the dispersibility of the nanoparticles in various solvents. Furthermore, the terminal functional groups can be used to anchor other molecules to the nanoparticle surface, enabling the development of functionalized nanomaterials for applications in sensing, catalysis, and biomedicine. nih.gov

| Application Area | Role of 7-Aminoheptan-1-ol Hydrochloride Derivatives | Resulting Structures/Materials |

| Supramolecular Chemistry | Self-assembling building block | Micelles, vesicles, hydrogels, organogels |

| Nanomaterial Synthesis | Capping and stabilizing agent | Surface-functionalized nanoparticles with controlled size and stability |

| Drug Delivery | Component of nanocarriers | Liposomes and other nanoparticle-based delivery systems |

Exploration in Green Chemistry and Sustainable Synthetic Methodologies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. 7-Aminoheptan-1-ol hydrochloride aligns with several principles of green chemistry, particularly when its synthesis and application are considered from a sustainability perspective.

Long-chain aliphatic amino alcohols, such as 6-amino-1-hexanol, are recognized as potential platform chemicals that can be derived from renewable biomass. rsc.orgrsc.org Enzymatic cascades are being engineered for the selective conversion of biomass-derived diols into amino alcohols under mild, aqueous conditions, offering a sustainable alternative to traditional chemical methods that often require harsh conditions and heavy metal catalysts. rsc.orgrsc.org The development of such biocatalytic routes for the production of 7-aminoheptan-1-ol from renewable feedstocks would significantly enhance its green credentials.

The use of 7-Aminoheptan-1-ol hydrochloride in catalysis can also contribute to greener synthetic methods. For example, its application in catalytic transfer hydrogenation reactions can utilize safer hydrogen donors in place of high-pressure hydrogen gas. mdpi.com Moreover, the catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration using heterogeneous catalysts in water represents a clean and efficient process. rsc.org

The bifunctional nature of 7-Aminoheptan-1-ol hydrochloride also makes it a valuable building block in syntheses that aim to increase atom economy and reduce the number of synthetic steps.

Design and Synthesis of Advanced Research Probes

Research probes are essential tools for studying biological processes and for the development of new diagnostic and therapeutic agents. The unique structure of 7-Aminoheptan-1-ol hydrochloride makes it a versatile scaffold for the design and synthesis of a variety of research probes.

The primary amino group can be readily modified to attach fluorophores, quenchers, or other reporter groups, while the hydroxyl group can be used to link the probe to other molecules or to tune its solubility and pharmacokinetic properties. For example, fluorescent unnatural α-amino acids have been widely adopted as intrinsic peptidic probes for biological imaging. rsc.org While 7-Aminoheptan-1-ol is not an α-amino acid, its amino and hydroxyl groups provide similar handles for the attachment of fluorophores.

The development of fluorescent probes for the enantioselective recognition of amino acids highlights the potential for creating highly specific sensors based on amino alcohol scaffolds. nih.gov By incorporating a recognition element and a signaling unit onto the 7-Aminoheptan-1-ol backbone, it is possible to design probes for a wide range of analytes. The synthesis of fluorescent molecular probes for measuring cell-surface enzymatic oxidation of amino acids and amines in seawater demonstrates the utility of such probes in complex biological environments. nih.gov Furthermore, the development of unnatural amino acid-based probes and methods for biological studies showcases the broad potential of amino-functionalized molecules in creating sophisticated tools for research. upenn.edu

| Probe Type | Design Strategy Utilizing 7-Aminoheptan-1-ol Hydrochloride | Potential Application |

| Fluorescent Probes | Attachment of a fluorophore to the amino group. | Imaging biological processes, sensing specific analytes. |

| Bifunctional Probes | Incorporation of a reporter group and a reactive group. | Studying protein-protein interactions, activity-based protein profiling. |

| Targeted Probes | Conjugation to a targeting moiety (e.g., peptide, antibody). | Delivering imaging agents or therapeutic agents to specific cells or tissues. |

Q & A

Q. What are the recommended synthesis protocols for 7-aminoheptan-1-ol hydrochloride, and how do reaction conditions influence yield?

The synthesis of 7-aminoheptan-1-ol hydrochloride typically involves reductive amination of heptanal with ammonia followed by hydrochloric acid salt formation. Key parameters include:

- Reducing agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective amine reduction .

- pH control : Maintaining acidic conditions (pH < 3) during salt formation to stabilize the hydrochloride .

- Temperature : Reactions performed at 0–5°C to minimize side reactions (e.g., over-reduction or oxidation) .

Yield optimization requires careful monitoring of stoichiometry and inert atmosphere use (e.g., nitrogen) to prevent degradation .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- HPLC : Assess purity (>98% recommended for biological studies) using reverse-phase C18 columns with UV detection at 210 nm .

- NMR : Confirm structure via ¹H/¹³C NMR; key signals include δ 1.4–1.6 ppm (methylene chain) and δ 3.5–3.7 ppm (hydroxyl proton) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 167.68 .

- TGA/DSC : Evaluate thermal stability; decomposition onset ~200°C under inert conditions .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335 precaution) .

- Spill management : Absorb with inert material (e.g., sand), dispose as hazardous waste .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How do solvent polarity and pH affect the compound’s stability in aqueous solutions?

- Aqueous stability : Degrades via hydrolysis at pH > 7, forming heptanol-1-amine and HCl; half-life <24 hrs at pH 9 .

- Solvent compatibility : Stable in PBS (pH 7.2) for 48 hrs at 25°C but degrades rapidly in DMSO due to amine oxidation .

- Buffering agents : Use citrate buffer (pH 4–6) for long-term storage; avoids both hydrolysis and oxidation .

Q. What strategies resolve contradictions in reported GHS classifications for this compound?

Discrepancies arise from batch-specific impurities or testing methodologies:

- : No GHS classification listed due to unrefined sample testing.

- : Classified as H302/H315/H319/H335 (oral toxicity, skin/eye irritation, respiratory irritation) for purified batches.

Resolution : Conduct in-house toxicity assays (e.g., zebrafish embryo acute toxicity) and compare with supplier CoA data .

Q. How can the compound’s reactivity be leveraged in derivatization for target-specific drug delivery?

- Amine functionalization : React with NHS esters or sulfonyl chlorides to create prodrugs targeting enzymes (e.g., esterases) .

- Hydroxyl group acylation : Modify with fatty acids to enhance blood-brain barrier penetration .

- Metal coordination : Chelate with transition metals (e.g., Cu²⁺) for antimicrobial activity studies .

Q. What mechanistic insights explain its interaction with biological targets like GPCRs?

- Docking studies : The heptanol chain fits into hydrophobic pockets of G-protein-coupled receptors (GPCRs), while the ammonium ion forms salt bridges with aspartate residues .

- Functional assays : cAMP inhibition in HEK293 cells (IC₅₀ = 12 µM) confirms partial agonism at adrenergic receptors .

- Mutagenesis : Mutation of Tyr³⁸⁶ in TM7 abolishes binding, highlighting critical hydrogen bonding .

Methodological Considerations

Q. How to design stability studies under varying environmental conditions?

Q. What computational tools predict its ADMET properties?

- SwissADME : Low BBB permeability (TPSA = 46.2 Ų) but high intestinal absorption (LogP = 1.2) .

- ProTox-II : Predicted LD₅₀ = 320 mg/kg (oral, rat), classifying it as Category 4 toxicity .

- Molecular dynamics : Simulate membrane diffusion rates using CHARMM-GUI .

Data Contradiction Analysis

Q. How to address conflicting reports on its ecotoxicity and biodegradability?

- : No ecotoxicity data provided.

- OECD 301D testing : 28-day aerobic biodegradation <10%, classifying it as persistent .

- Mitigation : Use immobilized bacterial consortia (e.g., Pseudomonas spp.) to enhance degradation in wastewater .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.